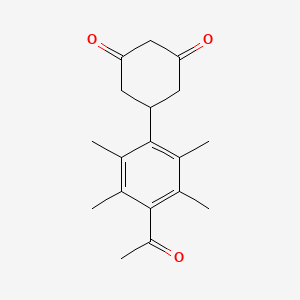silane CAS No. 89683-99-8](/img/structure/B14404333.png)
[(2-Ethyl-6-methylcyclohex-1-en-1-yl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethyl-6-methylcyclohex-1-en-1-yl)oxysilane is an organosilicon compound characterized by a cyclohexene ring substituted with ethyl and methyl groups, and an oxygen-silicon linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-6-methylcyclohex-1-en-1-yl)oxysilane typically involves the reaction of a cyclohexene derivative with a trimethylsilyl reagent. One common method is the reaction of 2-ethyl-6-methylcyclohex-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-6-methylcyclohex-1-en-1-yl)oxysilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like halides or alkoxides are used under basic conditions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Ethyl-6-methylcyclohex-1-en-1-yl)oxysilane has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be utilized in the modification of biomolecules for studying biological processes.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which (2-Ethyl-6-methylcyclohex-1-en-1-yl)oxysilane exerts its effects involves the interaction of the silicon-oxygen linkage with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, facilitating its use in diverse applications. The pathways involved include nucleophilic attack on the silicon atom and subsequent formation of siloxane linkages.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl[(6-methyl-1-cyclohexen-1-yl)oxy]silane
- Silane, trimethyl[(2-methyl-1-cyclohexen-1-yl)oxy]
- 2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde
Uniqueness
(2-Ethyl-6-methylcyclohex-1-en-1-yl)oxysilane is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
89683-99-8 |
|---|---|
Molecular Formula |
C12H24OSi |
Molecular Weight |
212.40 g/mol |
IUPAC Name |
(2-ethyl-6-methylcyclohexen-1-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C12H24OSi/c1-6-11-9-7-8-10(2)12(11)13-14(3,4)5/h10H,6-9H2,1-5H3 |
InChI Key |
YXBAVEUDTXLHDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(CCC1)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


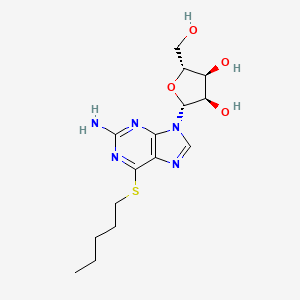
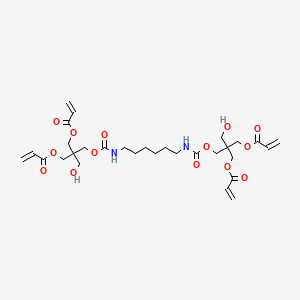

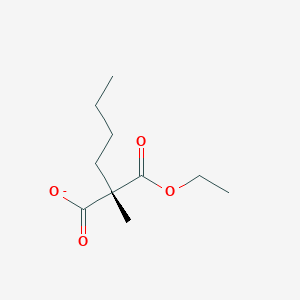
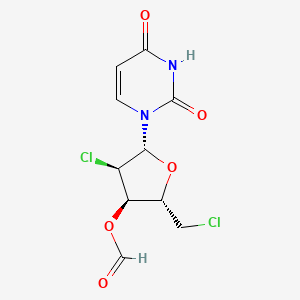
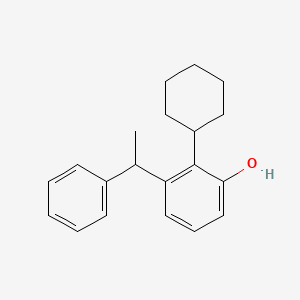
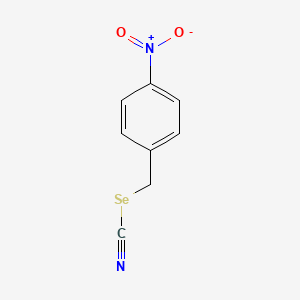

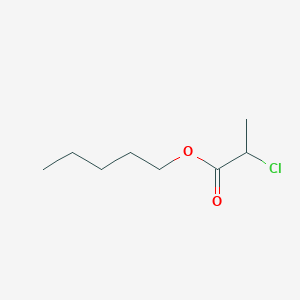

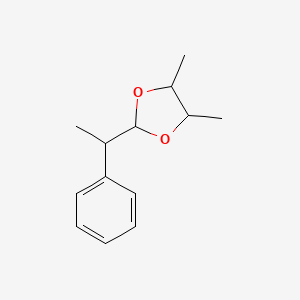
![5-[[2,4-Dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2,7-disulphonic acid](/img/structure/B14404312.png)

